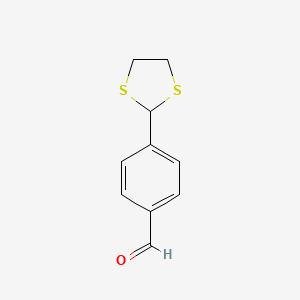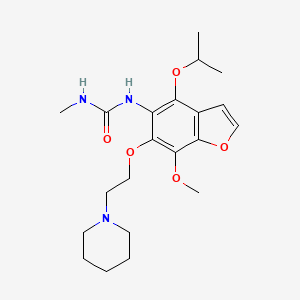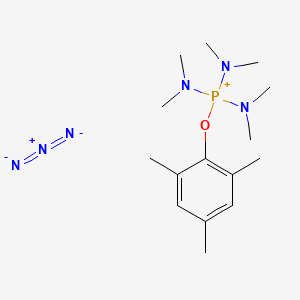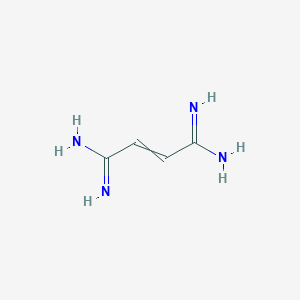![molecular formula C14H25NOSi B14451598 4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile CAS No. 74796-56-8](/img/structure/B14451598.png)
4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of 4,8-dimethyl-2-nona-3,7-dienenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or aldehydes.
Wissenschaftliche Forschungsanwendungen
4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile exerts its effects involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. The nitrile group can participate in various chemical reactions, facilitating the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,8-Dimethyl-2-[(trimethylsilyl)oxy]-4-vinyl-7-nonen-3-ol
- 6,6-Dimethyl-9-(trimethylsilyl)-1-nonen-8-yn-5-ol
- 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-yl)-7-(trimethylsilyl)-6-heptyn-3-ol
Uniqueness
4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. The presence of both the trimethylsilyl and nitrile groups allows for versatile chemical transformations and protective strategies in synthetic chemistry.
Eigenschaften
CAS-Nummer |
74796-56-8 |
|---|---|
Molekularformel |
C14H25NOSi |
Molekulargewicht |
251.44 g/mol |
IUPAC-Name |
4,8-dimethyl-2-trimethylsilyloxynona-3,7-dienenitrile |
InChI |
InChI=1S/C14H25NOSi/c1-12(2)8-7-9-13(3)10-14(11-15)16-17(4,5)6/h8,10,14H,7,9H2,1-6H3 |
InChI-Schlüssel |
CWTGYUZZEGZIBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CC(C#N)O[Si](C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
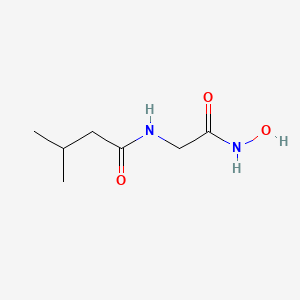

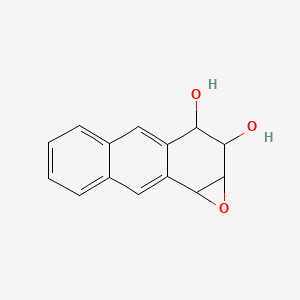
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)

